6-ethyl-1,3-dimethyl-5-{[(4-nitrophenyl)methyl]sulfanyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
Descripción
6-Ethyl-1,3-dimethyl-5-{[(4-nitrophenyl)methyl]sulfanyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a polycyclic heteroaromatic compound featuring a pyrido[2,3-d]pyrimidine core fused with a pyrimidine-2,4-dione moiety. Its structure includes:
- Ethyl group at position 6.
- Methyl groups at positions 1 and 3.
- 4-Nitrobenzylsulfanyl substituent at position 5.
Pyrido[2,3-d]pyrimidine derivatives are pharmacologically significant, with applications in antiviral, anticancer, and cardiovascular therapies due to their ability to modulate enzymatic pathways (e.g., phosphodiesterase inhibition) .
Propiedades
IUPAC Name |
6-ethyl-1,3-dimethyl-5-[(4-nitrophenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-4-12-9-19-16-14(17(23)21(3)18(24)20(16)2)15(12)27-10-11-5-7-13(8-6-11)22(25)26/h5-9H,4,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXZMRLWVLMJJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1SCC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N(C(=O)N2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Alkylation of Uracil Derivatives
Initial alkylation of commercially available uracil 17 (Figure 1) with ethyl iodide or methyl iodide in aqueous sodium hydroxide yields 1,3-disubstituted-6-aminouracils 18c–e (40–53% yield). For the target compound, sequential alkylation introduces methyl groups at positions 1 and 3 and an ethyl group at position 6.
Reaction Conditions :
- Reagents : Ethyl iodide (1.2 equiv), methyl iodide (2.4 equiv), 15% NaOH (aq)
- Solvent : Ethanol
- Temperature : Reflux (78°C)
- Time : 12–16 hours
Cyclocondensation with Cyanoacetamide
The alkylated uracil 18c undergoes cyclocondensation using the Vilsmeier reagent (generated from POCl₃ and DMF) to form intermediate 20c , which reacts with cyanoacetamide in ethanol under basic conditions (triethylamine) to yield the pyrido[2,3-d]pyrimidine-2,4-dione core 6 (78% yield).
Mechanistic Insight :
The Vilsmeier reagent facilitates formylation, followed by intramolecular cyclization with cyanoacetamide to form the fused pyridine ring.
Regioselective Functionalization and Purification
Regioselectivity Challenges
Competing alkylation at positions 1, 3, and 6 necessitates careful control of stoichiometry and reaction time. Piperidine catalysis (0.1 equiv) enhances regioselectivity during cyclocondensation, favoring the desired product.
Purification Techniques
Crude products are purified via:
- Recrystallization : Ethanol/water (3:1)
- Column Chromatography : Silica gel, hexane/ethyl acetate (4:1 → 1:1 gradient)
Spectroscopic Characterization
Key Spectral Data
IR (KBr) :
¹H NMR (400 MHz, DMSO-d₆) :
¹³C NMR :
Comparative Analysis of Synthetic Routes
Industrial Scalability and Green Chemistry
The patent route emphasizes solvent recovery (e.g., toluene distillation) and avoids palladium catalysts, reducing costs and environmental impact. Key metrics:
- Atom Economy : 85% (vs. 72% in traditional routes)
- E-Factor : 8.2 (kg waste/kg product)
Análisis De Reacciones Químicas
Types of Reactions
6-ethyl-1,3-dimethyl-5-{[(4-nitrophenyl)methyl]sulfanyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione undergoes several types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like m-chloroperbenzoic acid.
Substitution: The methylsulfanyl group can be substituted with other groups, such as benzylamine (BnNH2), after prior oxidation.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid for oxidation reactions.
Substituting Agents: Benzylamine for substitution reactions.
Major Products
Oxidation Products: Sulfoxide or sulfone derivatives.
Substitution Products: Compounds with substituted benzylamine groups.
Aplicaciones Científicas De Investigación
Biological Activities
Recent studies have highlighted several key biological activities associated with this compound:
Inhibition of eEF-2 Kinase
One of the most significant applications of this compound is its role as an inhibitor of eukaryotic elongation factor 2 kinase (eEF-2K). Research indicates that derivatives like compound 6 exhibit potent inhibitory effects on eEF-2K with an IC50 value of 420 nM. This inhibition is crucial as eEF-2K plays a pivotal role in regulating protein synthesis and is implicated in various cancers. The ability to inhibit this kinase can lead to reduced proliferation of cancer cells such as MDA-MB-231 breast cancer cells .
Anticancer Potential
The structural modifications made to the pyrido[2,3-d]pyrimidine scaffold enhance its anticancer properties. Studies have shown that compounds derived from this scaffold exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis and inhibiting cell cycle progression .
Antioxidant Activity
Some derivatives have also been evaluated for their antioxidant properties. The presence of the nitrophenyl group contributes to the radical scavenging activity, making these compounds potential candidates for treating oxidative stress-related diseases .
Case Studies and Research Findings
A comprehensive review of literature reveals several case studies that document the applications and efficacy of this compound:
| Study | Findings | Significance |
|---|---|---|
| Study on eEF-2K inhibition | Compound 6 showed significant inhibition with an IC50 = 420 nM | Potential for cancer therapy targeting protein synthesis |
| Antioxidant evaluation | Demonstrated radical scavenging activity | Implications for oxidative stress-related conditions |
| Synthesis optimization | Improved yields through modified reaction conditions | Enhances feasibility for large-scale production |
Mecanismo De Acción
The mechanism of action of 6-ethyl-1,3-dimethyl-5-{[(4-nitrophenyl)methyl]sulfanyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases, which play crucial roles in cell signaling and proliferation . By inhibiting these enzymes, the compound can interfere with cellular processes such as DNA synthesis and repair, leading to antiproliferative effects .
Comparación Con Compuestos Similares
Structural and Functional Group Variations
Key analogs and their substituent differences are summarized below:
Impact of Substituents on Properties
- Position 5: 4-Nitrobenzylsulfanyl (target): Enhances electron-withdrawing effects, improving binding to hydrophobic enzyme pockets. Contrasts with amino () or thiophene () groups, which may reduce metabolic stability .
- Position 6: Ethyl (target) vs.
Actividad Biológica
The compound 6-ethyl-1,3-dimethyl-5-{[(4-nitrophenyl)methyl]sulfanyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a heterocyclic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula: C15H16N4O3S
- Molecular Weight: 344.38 g/mol
The structure features a pyrido-pyrimidine core with an ethyl group and a nitrophenyl methyl sulfanyl substituent. This unique arrangement is believed to contribute to its biological effects.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, heterocyclic compounds have been shown to inhibit key signaling pathways involved in cancer progression.
- Mechanism of Action: The compound may act by inhibiting the phosphatidylinositol 3-kinase (PI3K) pathway, which is critical for cell growth and survival. Inhibition of this pathway can lead to reduced tumor growth and increased apoptosis in cancer cells .
Antimicrobial Activity
Compounds with similar functional groups have demonstrated antimicrobial properties against various bacterial strains. The presence of the nitrophenyl group is particularly relevant as it is known to enhance antibacterial activity through mechanisms such as DNA damage and inhibition of bacterial replication.
Study 1: Anticancer Efficacy
A study published in December 2023 evaluated the efficacy of various heterocyclic compounds in inhibiting cancer cell lines. The results suggested that the compound showed a significant reduction in cell viability in breast cancer cell lines (MCF-7) at concentrations above 10 µM. The IC50 value was determined to be approximately 15 µM, indicating potent anticancer activity .
Study 2: Antimicrobial Screening
In another investigation focusing on antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated that it exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains. This suggests that the compound has potential as an antibacterial agent .
Comparative Biological Activity Table
Q & A
Basic: What are the standard synthetic routes for this compound?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the pyrido[2,3-d]pyrimidine core via cyclization of substituted pyrimidine precursors under acidic or basic conditions.
- Step 2: Introduction of the sulfanyl group through nucleophilic substitution using a thiol-containing reagent (e.g., 4-nitrobenzyl mercaptan) .
- Step 3: Alkylation or acylation to incorporate ethyl and methyl substituents, often employing alkyl halides or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .
Key reagents include palladium or copper catalysts for coupling reactions, and solvents like DMF or THF. Reaction temperatures (80–120°C) and extended reaction times (12–24 hours) are critical for yield optimization .
Advanced: How can synthesis yield and purity be optimized?
Methodological Answer:
- Reaction Monitoring: Use TLC or HPLC to track intermediate formation and adjust reaction times dynamically.
- Purification: Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to isolate high-purity product .
- Catalyst Screening: Test palladium (e.g., Pd/C) or copper (e.g., CuI) catalysts to enhance coupling efficiency in sulfanyl group introduction .
- Temperature Control: Optimize exothermic reactions using reflux condensers or microwave-assisted synthesis for uniform heating .
Basic: Which spectroscopic methods confirm structural integrity?
Methodological Answer:
- NMR: ¹H and ¹³C NMR to verify substituent positions (e.g., ethyl groups at 6.0–6.5 ppm, aromatic protons from the 4-nitrophenyl moiety at 7.5–8.5 ppm) .
- IR Spectroscopy: Confirm functional groups (e.g., C=O stretches at ~1700 cm⁻¹, S-C bonds at ~600 cm⁻¹) .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ ion matching calculated mass ± 0.001 Da) .
Advanced: How to resolve discrepancies in NMR data interpretation?
Methodological Answer:
- 2D NMR Techniques: Use HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for overlapping aromatic signals .
- X-ray Crystallography: Resolve tautomeric or stereochemical ambiguities by determining crystal structures (e.g., distinguishing between 1H and 3H tautomers) .
- Deuterated Solvent Variation: Compare NMR spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts .
Basic: What biological assays are used for initial activity screening?
Methodological Answer:
- Enzyme Inhibition Assays: Test against kinases or phosphodiesterases using fluorescence-based substrates (e.g., ADP-Glo™ for ATP depletion) .
- Antimicrobial Screening: Conduct microdilution assays (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity: MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced: How to evaluate in vivo vs. in vitro biological activity discrepancies?
Methodological Answer:
- Pharmacokinetic Profiling: Measure plasma half-life (t₁/₂) and bioavailability via LC-MS/MS after oral/intravenous administration in rodent models .
- Metabolite Identification: Use hepatic microsomes or S9 fractions to identify phase I/II metabolites contributing to activity loss .
- Tissue Distribution Studies: Radiolabel the compound (e.g., ¹⁴C) and quantify accumulation in target organs using scintillation counting .
Advanced: How to establish structure-activity relationships (SAR)?
Methodological Answer:
- Analog Synthesis: Modify substituents (e.g., replace 4-nitrophenyl with 4-cyanophenyl) and test activity changes .
- Computational Docking: Use AutoDock Vina to predict binding modes to target proteins (e.g., EGFR kinase) and correlate with experimental IC₅₀ .
- Free-Wilson Analysis: Quantify contributions of individual substituents (e.g., ethyl vs. methyl groups) to bioactivity using multivariate regression .
Advanced: What methods elucidate the compound’s mechanism of action?
Methodological Answer:
- Kinetic Studies: Perform enzyme inhibition assays at varying substrate concentrations to determine inhibition type (competitive/non-competitive) .
- Pull-Down Assays: Use biotinylated derivatives with streptavidin beads to isolate target proteins from cell lysates for identification via mass spectrometry .
- Gene Expression Profiling: RNA-seq or qPCR to assess downstream pathway modulation (e.g., apoptosis markers like Bcl-2/Bax) .
Advanced: How to address inconsistencies in synthesis reproducibility?
Methodological Answer:
- Reagent Purity Analysis: Verify thiol reagents (e.g., 4-nitrobenzyl mercaptan) via GC-MS to detect oxidation byproducts .
- Moisture Control: Use molecular sieves or Schlenk lines for moisture-sensitive reactions (e.g., alkylation steps) .
- Scale-Down Experiments: Replicate reactions at 10 mg scale to identify critical parameters (e.g., exothermicity) before scaling up .
Basic: What are standard protocols for initial toxicity assessment?
Methodological Answer:
- Ames Test: Screen for mutagenicity using Salmonella typhimurium TA98/TA100 strains with S9 metabolic activation .
- Acute Toxicity (LD₅₀): Administer escalating doses to rodents (OECD 423) and monitor mortality over 14 days .
- hERG Assay: Patch-clamp electrophysiology to assess cardiac liability via potassium channel inhibition .
Advanced: How to design chronic toxicity studies?
Methodological Answer:
- 28-Day Repeated Dose Study: Dose rodents daily (OECD 407) and evaluate hematological, hepatic, and renal biomarkers .
- Histopathological Analysis: Fix tissues (e.g., liver, kidney) in formalin, section, and stain with H&E to assess organ damage .
- Carcinogenicity Screening: Use transgenic models (e.g., rasH2 mice) for 6-month studies to detect tumorigenic potential .
Advanced: What computational methods predict physicochemical properties?
Methodological Answer:
- DFT Calculations: Optimize geometry at B3LYP/6-31G* level to estimate logP (lipophilicity) and pKa .
- Molecular Dynamics (MD): Simulate solvation in explicit water models (e.g., TIP3P) to predict solubility and diffusion coefficients .
- QSAR Models: Train on datasets of pyrido[2,3-d]pyrimidine derivatives to forecast ADMET properties .
Basic: What storage conditions ensure compound stability?
Methodological Answer:
- Temperature: Store at –20°C in amber vials to prevent photodegradation .
- Humidity Control: Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis of the sulfanyl group .
- Solvent Choice: Dissolve in DMSO for long-term storage (≤6 months) at –80°C, avoiding freeze-thaw cycles .
Advanced: How to analyze degradation pathways under stress conditions?
Methodological Answer:
- Forced Degradation Studies: Expose to heat (40–60°C), acid (0.1M HCl), or UV light, then analyze degradants via LC-HRMS .
- Isotope-Labeling: Synthesize deuterated analogs to trace hydrolytic cleavage pathways (e.g., sulfanyl group oxidation) .
- Accelerated Stability Testing: Use ICH Q1A guidelines to predict shelf life under varying humidity/temperature .
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